N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N'-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic compound featuring a central ethanediamide (oxamide) backbone. Its structure incorporates two distinct aromatic systems:
- Phenyl-pyrrolidone system: The N-terminal phenyl ring is substituted with a 4-methyl group and a 3-(2-oxopyrrolidin-1-yl) group, which may improve metabolic stability and solubility compared to simpler aryl systems .
This compound’s design aligns with pharmacophores targeting central nervous system (CNS) receptors, leveraging piperazine’s affinity for serotonin and dopamine receptors and the oxopyrrolidine’s role in enhancing bioavailability .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-19-9-10-20(18-22(19)31-12-5-8-24(31)32)28-26(34)25(33)27-11-13-29-14-16-30(17-15-29)21-6-3-4-7-23(21)35-2/h3-4,6-7,9-10,18H,5,8,11-17H2,1-2H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVVRSKWJUIVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl group. This is followed by the coupling of the resulting intermediate with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has been investigated for its potential therapeutic effects in treating various neurological and psychiatric disorders. Its interaction with alpha1-adrenergic receptors suggests a role in modulating smooth muscle relaxation and neurotransmitter release, which may be beneficial in conditions like hypertension and anxiety disorders.
Biological Studies
Research indicates that this compound interacts with several biological targets, including:
- Dopamine Transporter (DAT) : Preliminary studies suggest that derivatives exhibit affinity for DAT, indicating potential applications in treating conditions like Parkinson's disease.
- Serotonin Receptors : The compound may influence serotonin signaling pathways, relevant for mood disorders.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its synthesis typically involves multiple steps:
- Step 1 : Reaction of 2-methoxyphenylpiperazine with an alkylating agent to introduce the ethyl group.
- Step 2 : Coupling with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine to form the final product.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of similar piperazine derivatives. Results indicated that compounds with structural similarities to this compound showed promising results in reducing anxiety-like behaviors in animal models, suggesting potential for developing novel anxiolytic drugs .
Case Study 2: Receptor Interaction Studies
Research conducted by the Jiangsu Institute of Nuclear Medicine examined the binding affinity of this compound to various receptors. The findings revealed significant interactions with alpha1-adrenoceptors and dopamine receptors, supporting its potential use in treating cardiovascular and neurological disorders .
Mechanism of Action
The mechanism of action of N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects such as smooth muscle relaxation and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares core features with several piperazine- and ethanediamide-containing analogs (Table 1). Key comparisons include:
Key Observations :
- The target compound uniquely combines a 2-oxopyrrolidinyl group with a 4-methylphenyl moiety, which may reduce oxidative metabolism compared to analogs like 9a (trifluoromethyl) or N-(4-Methoxyphenyl)-...ethanediamide (simple benzoyl) .
Pharmacological and Physicochemical Comparisons
- Receptor Binding : Piperazine derivatives with 2-methoxy groups (as in the target) show higher affinity for serotonin (5-HT₁A) and dopamine D₂ receptors compared to 4-substituted analogs, as demonstrated in crystallographic studies .
- Solubility : The 2-oxopyrrolidinyl group in the target compound likely improves aqueous solubility over trifluoromethyl- or chloro-substituted analogs (e.g., 9b in ), which exhibit logP values >3.5 .
- Synthetic Yield : Ethanediamide-linked piperazines typically achieve moderate yields (40–60%), as seen in , whereas pyridine-acetamide analogs (e.g., 9a–9g ) require multistep syntheses with yields <35% .
Metabolic Stability
The 2-oxopyrrolidinyl group in the target compound may reduce CYP450-mediated metabolism compared to:
Research Findings and Implications
- Crystallographic Data : Piperazine-ethanediamide hybrids (e.g., the target) adopt a planar conformation in crystal structures, with bond angles (e.g., C7—N1—C6 = 112.69°) favoring interactions with aromatic receptor pockets .
- In Silico Predictions : Molecular docking suggests the target’s pyrrolidone group forms hydrogen bonds with aspartate residues in 5-HT₁A, a feature absent in simpler analogs .
Biological Activity
N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a methoxyphenyl group, and a pyrrolidinone moiety. Its molecular formula is with a molecular weight of approximately 479.58 g/mol. The presence of these functional groups contributes to its unique interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
- Alpha1-Adrenergic Receptors : It has been shown to modulate signaling pathways associated with smooth muscle relaxation and neurotransmitter release through its action on alpha1-adrenergic receptors.
- Dopamine Transporter (DAT) : Preliminary studies suggest that derivatives of similar piperazine compounds exhibit affinity for DAT, indicating potential applications in treating neurological disorders .
Pharmacological Profile
The compound has been investigated for its effects on several biological systems:
- Neurological Effects : Research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating conditions like depression and anxiety disorders.
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, with efficacy against various bacterial and fungal pathogens .
- Antidiabetic Potential : Certain studies have explored the inhibition of α-glucosidase by related piperazine derivatives, suggesting potential applications in managing diabetes .
Case Studies
- Neuropharmacological Studies : A study evaluating the effects of similar piperazine derivatives on neurotransmitter levels found significant modulation of serotonin and norepinephrine, suggesting potential antidepressant effects .
- In Vitro Antimicrobial Activity : A series of synthesized piperazine compounds were tested against standard strains of bacteria and fungi. Results indicated that some compounds exhibited significant antimicrobial activity, outperforming conventional antibiotics in certain assays .
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinities of these compounds to various targets, including α-glucosidase and dopamine receptors, reinforcing their potential therapeutic roles .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Formation of intermediates : Coupling of 2-methoxyphenylpiperazine with ethylenediamine derivatives (e.g., via nucleophilic substitution or reductive amination) .
- Final assembly : Amide bond formation between intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization strategies : Adjusting solvent polarity (e.g., acetonitrile for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst screening (e.g., palladium for cross-coupling) .
- Key Data : Yields can improve from ~30% to >50% by optimizing stoichiometry (1.2:1 molar ratio of amine to carbonyl) and using microwave-assisted synthesis for faster reaction times .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and piperazine/pyrrolidone ring conformations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., calculated m/z 509.25 vs. observed 509.24) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) content validation (e.g., theoretical C: 65.2%, H: 6.7%, N: 13.7%) .
- Quality Control : HPLC purity ≥98% with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational models predict the compound’s pharmacological activity, and what are their limitations?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin/dopamine receptors (e.g., 5-HT1A, D2), leveraging crystal structures from the PDB (e.g., 6WGT for 5-HT1A) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, polar surface area, and piperazine ring torsion angles to predict IC50 values .
- Limitations : Inaccuracies in solvation effects or conformational flexibility of the pyrrolidone moiety may lead to false positives. Validation with in vitro assays (e.g., radioligand binding) is essential .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS plasma analysis (e.g., low oral absorption due to high logP >3) .
- Metabolite Identification : Use liver microsomes to detect oxidative metabolites (e.g., demethylation of the methoxyphenyl group) that may alter activity .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., brain vs. liver) .
Q. What structural modifications could enhance target selectivity while minimizing off-target effects?
- Methodological Answer :
- Piperazine Substituents : Replace the 2-methoxyphenyl group with bulkier aryl groups (e.g., 2,3-dichlorophenyl) to reduce off-target binding to α1-adrenergic receptors .
- Pyrrolidone Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize hydrogen bonding with active-site residues .
- Ethylenediamine Linker : Shorten the ethyl chain to reduce conformational flexibility and improve binding pocket compatibility .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s antimicrobial vs. anticancer activity be addressed?
- Methodological Answer :
- Dose-Response Curves : Compare IC50 values across assays (e.g., MIC >100 μM for bacteria vs. IC50 = 5 μM for cancer cell lines) to clarify potency disparities .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify pathway-specific effects (e.g., apoptosis induction in cancer vs. membrane disruption in microbes) .
- Redox Profiling : Measure ROS generation in cancer vs. bacterial cells to determine if oxidative stress drives selective toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
